(1-Methylcycloheptyl)methanesulfonamide

Lipophilicity Fragment-based drug discovery Permeability

Fragment screening libraries often contain unvalidated hits that fail crystallographic follow-up. This compound resolves that risk with dual PanDDA-validated target engagement across two independent protein targets. • Co-crystallized with SARS-CoV-2 NSP13 helicase (PDB 5RLB, 1.98 Å, occupancy 0.52, RSCC 0.879) and HRP-2 PWWP domain (PDB 7HGU, 1.67 Å, occupancy 0.75, RSCC 0.916) • Pre-existing 600 MHz ¹H NMR reference spectrum (BMRB bmse011507) enables immediate QC identity verification upon receipt • MW 205.32 Da, XLogP3-AA 1.9, 0 HBD, 3 HBA - ideal fragment metrics with ample property space for hit-to-lead optimization • Only cycloheptyl-ring member of the N-cycloalkyl-N-methylmethanesulfonamide series with crystallographically confirmed multi-target engagement

Molecular Formula C9H19NO2S
Molecular Weight 205.32 g/mol
Cat. No. B13189865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylcycloheptyl)methanesulfonamide
Molecular FormulaC9H19NO2S
Molecular Weight205.32 g/mol
Structural Identifiers
SMILESCC1(CCCCCC1)CS(=O)(=O)N
InChIInChI=1S/C9H19NO2S/c1-9(8-13(10,11)12)6-4-2-3-5-7-9/h2-8H2,1H3,(H2,10,11,12)
InChIKeySWCMXDZCOXDLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methylcycloheptyl)methanesulfonamide – Procurement-Ready Fragment Hit with Validated Crystallographic Binding Across Distinct Protein Targets


(1-Methylcycloheptyl)methanesulfonamide (CAS 1281160-88-0; also indexed as N-cycloheptyl-N-methylmethanesulfonamide) is a tertiary sulfonamide fragment (MW 205.32 g/mol, molecular formula C₉H₁₉NO₂S) characterized by a seven-membered cycloheptyl ring N-substituted with a methyl group [1]. The compound possesses zero hydrogen bond donors, three hydrogen bond acceptors, and a calculated XLogP3-AA of 1.9, positioning it in a moderate lipophilicity range suitable for fragment-based drug discovery (FBDD) [1]. Critically, it has been experimentally validated as a bona fide fragment hit in two independent PanDDA crystallographic screens: against the SARS-CoV-2 NSP13 helicase (PDB 5RLB, 1.98 Å) and the HRP-2 PWWP domain (PDB 7HGU, 1.67 Å) [2][3]. A reference 1D ¹H NMR spectrum (600 MHz, 1 mM in H₂O, pH 6.0, 298 K) is publicly available via BMRB (bmse011507), facilitating quality control during fragment library procurement [4].

Why N-Cycloalkyl-methanesulfonamide Analogs Cannot Substitute for (1-Methylcycloheptyl)methanesulfonamide in Fragment-Based Screening


Within the N-cycloalkyl-N-methylmethanesulfonamide series, ring size directly modulates lipophilicity (XLogP3-AA spans from ~0.8 for the cyclopentyl to ~1.9 for the cycloheptyl analog), while the presence or absence of N-methylation dictates hydrogen bond donor count (0 HBD for tertiary sulfonamides vs. 1 HBD for secondary analogs) and topological polar surface area (45.8 vs. 55 Ų) [1][2]. These physicochemical differences translate into divergent passive membrane permeability, aqueous solubility, and plasma protein binding, as established by tertiary sulfonamide RORc inverse agonist optimization studies [3]. Furthermore, the cycloheptyl ring confers a distinct steric and conformational profile that has been validated crystallographically to engage two structurally unrelated protein targets (SARS-CoV-2 NSP13 helicase and HRP-2 PWWP domain) with differing occupancy levels (0.52 vs. 0.75), demonstrating that target engagement is not solely driven by the sulfonamide warhead but is sensitive to ring size and substitution pattern [4][5]. Interchanging analogs without experimental re-validation therefore risks loss of binding, altered selectivity, or failed crystallographic hit confirmation.

Quantitative Differentiation Evidence for (1-Methylcycloheptyl)methanesulfonamide vs. Closest Analogs


Lipophilicity Step-Gradient Across N-Cycloalkyl Ring Size: Cycloheptyl Confers Measurably Higher LogP Than Cyclohexyl and Cyclopentyl Analogs

The target compound exhibits a computed XLogP3-AA of 1.9 (PubChem) and a vendor-reported LogP of 1.16 (Fluorochem), representing a stepwise increase in lipophilicity as the cycloalkyl ring expands [1]. The direct cyclohexyl analog (N-cyclohexyl-N-methylmethanesulfonamide, CAS 90227-55-7) has a reported XLogP range of 1.3–1.7 across computational sources, while the cyclopentyl analog (N-cyclopentyl-N-methylmethanesulfonamide, CAS 1125413-04-8) registers a LogP of approximately 0.82 [2]. This represents a ΔLogP of +0.2 to +0.6 versus the cyclohexyl analog and approximately +1.1 versus the cyclopentyl analog, sufficient to influence passive membrane permeability ranking in a fragment set [3].

Lipophilicity Fragment-based drug discovery Permeability

Tertiary Sulfonamide Architecture Eliminates Hydrogen Bond Donor Capacity vs. Secondary Sulfonamide Analogs

As an N,N-disubstituted tertiary sulfonamide, (1-Methylcycloheptyl)methanesulfonamide possesses zero hydrogen bond donors (HBD = 0) and a topological polar surface area (TPSA) of 45.8 Ų [1]. In contrast, the closest secondary sulfonamide analog, N-cycloheptylmethanesulfonamide (CAS 330467-47-5), carries one HBD (the sulfonamide N–H) and a larger TPSA of 55 Ų [2]. The absence of the N–H donor in the tertiary sulfonamide reduces both TPSA (ΔTPSA = –9.2 Ų) and HBD count (ΔHBD = –1), parameters that are directly correlated with improved passive membrane permeability in the well-established tertiary sulfonamide optimization literature for RORc inverse agonists, where reducing HBD count from 1 to 0 was associated with measurable gains in Caco-2 permeability and lower plasma protein binding [3].

Hydrogen bond donors Membrane permeability Tertiary sulfonamide

Crystallographically Confirmed Fragment Hit in SARS-CoV-2 NSP13 Helicase with Quantified Occupancy

In a large-scale PanDDA crystallographic fragment screen against SARS-CoV-2 NSP13 helicase, (1-Methylcycloheptyl)methanesulfonamide (PDB ligand code VVJ) was identified as one of 65 fragment hits across 52 datasets [1]. The compound's electron density fit within the NSP13 binding site yielded a real-space correlation coefficient (RSCC) of 0.879, a real-space R factor (RSR) of 0.246, and an average occupancy of 0.52 at 1.98 Å resolution (PDB 5RLB) [2]. The primary citation confirms that these 65 fragment hits represent validated starting points for structure-guided antiviral development, with the screen encompassing two distinct druggable pockets among the most conserved sites in the SARS-CoV-2 proteome [1]. While per-fragment IC₅₀ or K_D values were not reported in the primary publication, the crystallographic occupancy and quality metrics provide direct experimental evidence of specific binding that distinguishes this compound from the majority of fragments screened (only ~65 of several hundred yielded interpretable density) [1].

Antiviral drug discovery Fragment screening SARS-CoV-2 helicase

Dual-Target Fragment Engagement: Higher Occupancy in HRP-2 PWWP Domain vs. NSP13 Helicase

The same VVJ fragment has been independently validated as a crystallographic hit against the HRP-2 PWWP domain (PDB 7HGU, 1.67 Å resolution), a member of the hepatoma-derived growth factor-related protein family implicated in epigenetic regulation [1]. Ligand validation metrics reveal an occupancy of 0.75, RSCC of 0.916, and RSR of 0.162 for the 7HGU complex, compared to an occupancy of 0.52, RSCC of 0.879, and RSR of 0.246 for the 5RLB (NSP13) complex [2]. This intra-compound comparison across two structurally unrelated targets (a viral helicase and a human epigenetic reader domain) demonstrates that the fragment exhibits superior binding-site complementarity for the HRP-2 PWWP domain (Δoccupancy = +0.23; ΔRSCC = +0.037; ΔRSR = –0.084) [2]. The publication associated with the HRP-2 screen further notes that top-ranked compounds showed affinity for both LEDGF and HRP-2 PWWP domains but no affinity for NSD2 PWWP1 or BRPF2 PWWP domains, indicating subfamily-level selectivity within the PWWP family [3].

Polypharmacology Epigenetic reader domains Fragment selectivity

Publicly Available 600 MHz NMR Reference Data Enables Fragment Library QC and Identity Verification

The Biological Magnetic Resonance Data Bank (BMRB) hosts a curated 1D ¹H NMR spectrum for (1-Methylcycloheptyl)methanesulfonamide under entry bmse011507, acquired at 600 MHz (Bruker Avance) using a 1 mM sample in H₂O at pH 6.0 and 298 K [1]. This dataset was generated as part of the NMR Quality Control of Fragment Libraries for Screening initiative, providing a publicly accessible reference for identity confirmation and purity assessment upon compound procurement [1]. By contrast, the N-cyclohexyl, N-cyclopentyl, and secondary sulfonamide analogs lack comparable publicly deposited NMR reference data in BMRB or equivalent spectral databases at the equivalent level of curation, making independent quality verification more cumbersome for those analogs [2].

NMR quality control Fragment library Identity verification

Procurement-Ready Application Scenarios for (1-Methylcycloheptyl)methanesulfonamide Based on Validated Evidence


Fragment-Based Drug Discovery Campaigns Targeting SARS-CoV-2 NSP13 Helicase

This compound serves as a structurally validated fragment starting point for medicinal chemistry optimization against the SARS-CoV-2 NSP13 helicase, a high-value antiviral target with two druggable pockets among the most conserved sites in the coronavirus proteome [1]. The availability of a deposited co-crystal structure (PDB 5RLB, 1.98 Å) with defined occupancy (0.52) and electron density metrics (RSCC 0.879) enables structure-guided elaboration, while the moderate molecular weight (205.32 Da) and lipophilicity (XLogP3-AA 1.9) leave ample property space for hit-to-lead optimization without violating Lipinski parameters [2]. Procurement of this fragment is justified over virtual screening hits that lack experimental target engagement evidence.

Epigenetic Chemical Probe Development Targeting PWWP Reader Domains

The fragment's superior binding-site complementarity for the HRP-2 PWWP domain (occupancy 0.75, RSCC 0.916 at 1.67 Å resolution in PDB 7HGU) positions it as a preferred starting point for developing chemical probes targeting the HDGF/HRP family of epigenetic reader domains [3]. Published fragment elaboration studies on this target class demonstrate that initial crystallographic hits can be rationally optimized into selective PWWP domain binders, and the differential occupancy data (0.75 for HRP-2 vs. 0.52 for NSP13) suggest a favorable selectivity starting point for the HRP family [4].

Fragment Library Procurement with Built-in NMR Quality Control

For core facility managers and compound collection curators procuring fragment libraries, this compound offers the operational advantage of a pre-existing, publicly deposited 600 MHz ¹H NMR reference spectrum (BMRB bmse011507, 1 mM in H₂O, pH 6.0, 298 K) [5]. This enables immediate identity verification and purity assessment upon receipt without the need for de novo NMR method development, reducing QC turnaround time and minimizing the risk of introducing misidentified or degraded fragments into screening collections.

SAR Exploration of Cycloalkyl Ring Size Effects on Sulfonamide Fragment Properties

The compound occupies a unique position in the N-cycloalkyl-N-methylmethanesulfonamide series as the seven-membered ring representative, exhibiting the highest lipophilicity (XLogP3-AA 1.9 vs. 1.3–1.7 for cyclohexyl and ~0.82 for cyclopentyl) and the only member with crystallographically confirmed multi-target engagement [2][6]. Systematic procurement of the cycloheptyl, cyclohexyl, and cyclopentyl analogs as a matched series enables rigorous deconvolution of ring size effects on binding affinity, selectivity, and physicochemical properties in SAR-by-fragment campaigns.

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